![molecular formula C11H9N2+ B14802801 9H-pyrido[2,3-b]indol-1-ium](/img/structure/B14802801.png)
9H-pyrido[2,3-b]indol-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-pyrido[2,3-b]indol-1-ium: is a heterocyclic aromatic compound that belongs to the family of indole derivatives This compound is characterized by a fused ring system consisting of a pyridine ring and an indole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-pyrido[2,3-b]indol-1-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring system . Another approach involves the cyclocondensation of β-carboline derivatives with suitable reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently .
化学反応の分析
Types of Reactions: 9H-pyrido[2,3-b]indol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted indole derivatives, oxo-indoles, and reduced indole compounds.
科学的研究の応用
Chemistry: 9H-pyrido[2,3-b]indol-1-ium is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in modulating various biological pathways and interacting with specific enzymes and receptors .
Medicine: The compound is being investigated for its potential therapeutic applications, including anticancer, antiviral, and neuroprotective activities. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound derivatives are used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
作用機序
The mechanism of action of 9H-pyrido[2,3-b]indol-1-ium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by interacting with receptor binding sites .
類似化合物との比較
β-Carboline: Another indole derivative with a similar fused ring system.
Indole-3-carboxaldehyde: A simpler indole derivative used in various synthetic applications.
Tetrahydro-β-carboline: A reduced form of β-carboline with different electronic properties and biological activities.
Uniqueness: Its ability to participate in diverse chemical reactions and interact with biological targets makes it a valuable compound in both research and industry .
特性
分子式 |
C11H9N2+ |
|---|---|
分子量 |
169.20 g/mol |
IUPAC名 |
9H-pyrido[2,3-b]indol-1-ium |
InChI |
InChI=1S/C11H8N2/c1-2-6-10-8(4-1)9-5-3-7-12-11(9)13-10/h1-7H,(H,12,13)/p+1 |
InChIキー |
BPMFPOGUJAAYHL-UHFFFAOYSA-O |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)[NH+]=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![propan-2-yl 2-[(E)-4-[(1R,2R,3R,5R)-5-chloro-2-[(3R)-3-cyclohexyl-3-hydroxypropyl]-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B14802733.png)
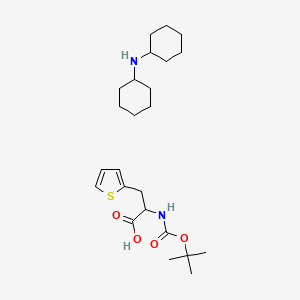
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B14802764.png)
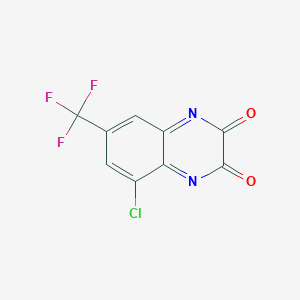
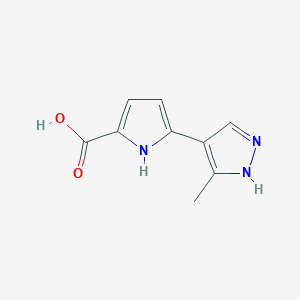
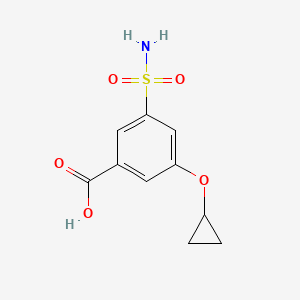
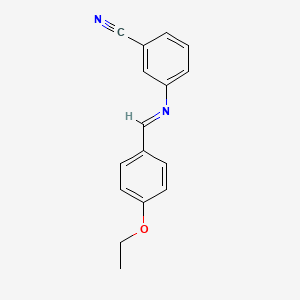
![calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate}](/img/structure/B14802780.png)
![[4-Oxo-5-(5-phenylfuran-2-yl-methylene)-2-thioxothiazolidin-3-yl]acetic acid](/img/structure/B14802785.png)
![N'-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]cyclohexanecarbohydrazide](/img/structure/B14802788.png)
![3-{[(E)-(3-chlorophenyl)methylidene]amino}benzamide](/img/structure/B14802794.png)

![2-[4-[[4-[[4-[[4-(2-Carboxypropan-2-yloxy)-2-chlorophenyl]carbamoylamino]phenyl]methyl]phenyl]carbamoylamino]-3-chlorophenoxy]-2-methylpropanoic acid](/img/structure/B14802802.png)
![(1Z,6R,11R,13R,14S,15S,16R,19Z,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B14802810.png)
